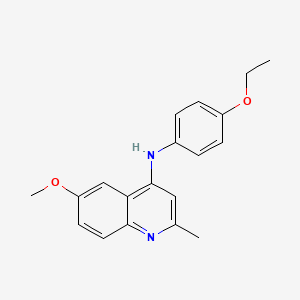

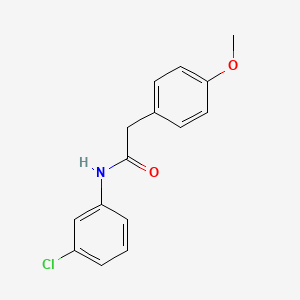

N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinolinamine derivatives often involves strategic modifications to enhance their biological efficacy. For instance, the synthesis of 8-quinolinamines and their derivatives has shown significant promise in medicinal chemistry due to their antimalarial, antileishmanial, and antimalarial activities. The synthesis routes typically explore the structural requirements of various moieties to optimize potency and reduce toxicity. These efforts have led to the creation of compounds with improved biological activities by exploring different substituents and their positions on the quinoline nucleus (Johnson & Werbel, 1983), (Helissey et al., 1987).

Molecular Structure Analysis

The molecular structure of quinolinamine derivatives is crucial for their biological activity. Studies on compounds like "N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine" often focus on the positioning of substituents which can significantly affect their interaction with biological targets. For example, the quinoline ring system and its substituents form specific dihedral angles, influencing the compound's ability to bind to receptors or enzymes, as observed in related compounds (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinamines undergo various chemical reactions, including aminodehalogenation and nucleophilic substitution, to introduce or modify functional groups that are critical for their pharmacological properties. These reactions are pivotal for creating derivatives with enhanced or targeted biological activities, as demonstrated in the synthesis of novel quinoline proton sponges and other derivatives with potent anticancer and antimicrobial activities (Dyablo et al., 2015), (Chen et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of quinolinamine derivatives, are influenced by their molecular structure. These properties are critical for the pharmacokinetics and formulation of the compounds. For instance, the stability and fluorescence properties of derivatives like 6-methoxy-4-quinolone across a wide pH range highlight the importance of physical characteristics in the development of biomedical analysis tools (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets and enzymatic stability, are key to the therapeutic efficacy of quinolinamine derivatives. Modifications to the quinoline nucleus and its substituents can dramatically alter these properties, leading to compounds with specific biological activities and reduced side effects. The synthesis and evaluation of derivatives for their antimalarial, antileishmanial, and antimicrobial activities exemplify the tailored approach to enhancing the chemical properties of these compounds for medical applications (Kaur et al., 2007).

科学的研究の応用

Antimalarial Activity

N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine and its derivatives have shown significant potential in antimalarial research. Studies on 8-quinolinamines and their pro prodrug conjugates demonstrated their effectiveness against drug-sensitive and drug-resistant malaria strains, surpassing standard drugs like chloroquine (Vangapandu et al., 2003).

Antileishmanial Activity

Research into the antileishmanial activities of similar compounds revealed promising results against Leishmania donovani infections, emphasizing the importance of the structural components of these compounds for therapeutic effectiveness (Johnson & Werbel, 1983).

Cytotoxicity and Anticancer Potential

Certain derivatives of N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine have been explored for their cytotoxic activity, particularly against cancer cells. The synthesis of related compounds has led to the identification of molecules with significant anticancer potential (Helissey et al., 1987).

Fluorescent Zinc Sensors

In the field of chemistry and biochemistry, methoxy-substituted derivatives of N-(4-ethoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine have been developed as fluorescent zinc sensors. These compounds have shown enhanced fluorescence intensity and are effective in detecting zinc ions in cells (Mikata et al., 2006).

Vascular Endothelial Growth Factor Receptor Inhibition

The compound has also been investigated for its role in inhibiting the vascular endothelial growth factor receptor (VEGFR), crucial in tumour angiogenesis. Research in this domain has led to the development of PET imaging tracers for VEGFR-2, aiding in cancer diagnosis and treatment (Samén et al., 2009).

Psycho- and Neurotropic Profiling

Research into the psycho- and neurotropic properties of similar compounds has identified substances with sedative and anti-amnesic activities, highlighting their potential in treating various neurological and psychological conditions (Podolsky et al., 2017).

特性

IUPAC Name |

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-4-23-15-7-5-14(6-8-15)21-19-11-13(2)20-18-10-9-16(22-3)12-17(18)19/h5-12H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGHHQBCDPWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-6-methoxy-2-methylquinolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)

![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)